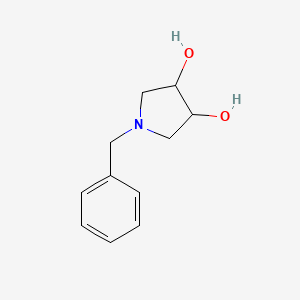

1-Benzylpyrrolidine-3,4-diol

Description

1-Benzylpyrrolidine-3,4-diol (CAS: 90365-74-5) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO₂ and an average molecular mass of 193.246 g/mol . It features two defined stereocenters at the 3S and 4S positions, making it a (3S,4S)-configured diol. This compound is synthesized via a multi-step route starting from L-tartaric acid, which undergoes condensation with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . Its stereochemical purity and hydroxyl group positioning make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of receptor-targeted molecules .

Key identifiers include:

Properties

CAS No. |

260389-82-0 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

1-benzylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |

InChI Key |

QJRIUWQPJVPYSO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-benzylpyrrolidine-3,4-diol are best contextualized by comparing it to analogs in the pyrrolidine, piperidine, and benzyl-substituted polyol families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Insights :

Stereochemical Impact :

- The (3S,4S) and (3R,4R) enantiomers exhibit divergent biological activities. For example, the (3S,4S) form is preferred in synthesizing N-((3R,4R)-4-fluoro-pyrrolidin-3-yl)acrylamide , a covalent EGFR inhibitor , whereas the (3R,4R) isomer shows reduced efficacy in analogous reactions .

Ring Size and Substitution: Replacing the pyrrolidine core with a piperidine ring (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) increases lipophilicity (logP ~1.2 vs. 0.8 for pyrrolidine analogs), enhancing blood-brain barrier penetration . Hydroxymethyl or methanol substitutions (e.g., (1-Benzylpyrrolidin-3-yl)methanol) reduce hydrogen-bonding capacity, altering solubility and receptor-binding profiles .

Protective Group Strategies :

- tert-Butyl-protected derivatives (e.g., (3S,4S)-1-Benzyl-3,4-di-tert-butoxypyrrolidine) are synthetically advantageous due to improved stability under acidic conditions, though deprotection steps add complexity .

Pharmacological Relevance :

- Benzylpyrrolidine diols serve as precursors for dual orexin receptor antagonists (e.g., 1-Acyl-2-Benzylpyrrolidines), where the diol moiety enhances binding to orexin receptors via hydrogen-bond interactions .

Research Findings and Data

- Synthetic Efficiency : The (3S,4S) isomer is synthesized in 97% purity from L-tartaric acid, whereas enantiomeric resolution of racemic mixtures requires chiral chromatography, reducing yield .

- Thermodynamic Stability : X-ray crystallography confirms that the (3S,4S) configuration adopts a twisted envelope conformation , stabilizing intramolecular hydrogen bonds (O···O distance: 2.68 Å) .

- Biological Activity : In orexin receptor antagonists, This compound derivatives exhibit IC₅₀ values <100 nM, outperforming piperidine analogs (IC₅₀ ~250 nM) due to optimal stereoelectronic alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.